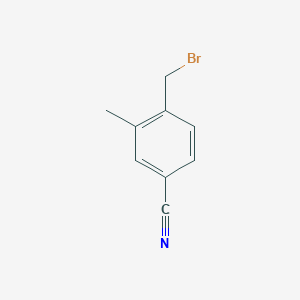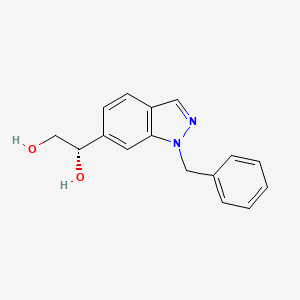
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol
Overview
Description
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol (BIE) is a synthetic compound that belongs to the class of indazole derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
The exact mechanism of action of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is not fully understood. However, it has been proposed that (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In neurodegenerative diseases, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been found to reduce oxidative stress-induced neuronal damage and improve cognitive function. In inflammation research, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been found to inhibit the production of pro-inflammatory cytokines and chemokines and alleviate pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is its broad-spectrum therapeutic potential in various fields, including cancer, neurodegenerative diseases, and inflammation. (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is also relatively easy to synthesize and has a high yield. However, one of the limitations of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is its poor solubility in aqueous solutions, which may affect its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for research on (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol. One of the potential applications of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is in combination therapy with other anticancer drugs to enhance their therapeutic efficacy. (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol also has potential as a neuroprotective agent in the treatment of various neurodegenerative diseases. Further research is needed to elucidate the exact mechanism of action of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is a synthetic compound with potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. Its broad-spectrum therapeutic potential, ease of synthesis, and biochemical and physiological effects make it a promising candidate for further research. However, its poor solubility in aqueous solutions and the need for further optimization of its pharmacological properties are important considerations for future studies.
Scientific Research Applications
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been extensively studied for its potential therapeutic applications in various fields. In cancer research, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis and inhibit tumor growth in vivo.
In neurodegenerative diseases, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In inflammation research, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to alleviate pain and inflammation in animal models of arthritis.
properties
IUPAC Name |
(1S)-1-(1-benzylindazol-6-yl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-11-16(20)13-6-7-14-9-17-18(15(14)8-13)10-12-4-2-1-3-5-12/h1-9,16,19-20H,10-11H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGBMYWQZPPPHV-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(CO)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)[C@@H](CO)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



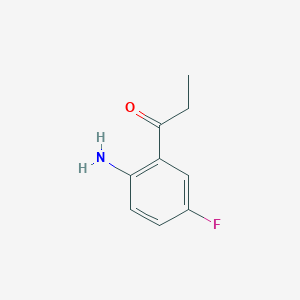


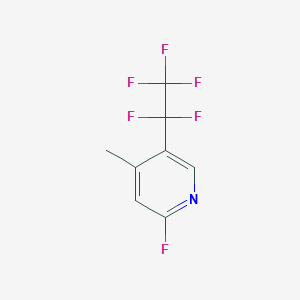
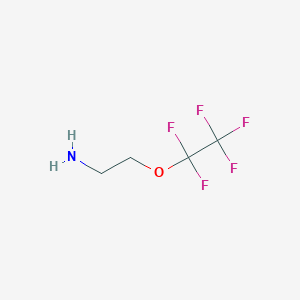
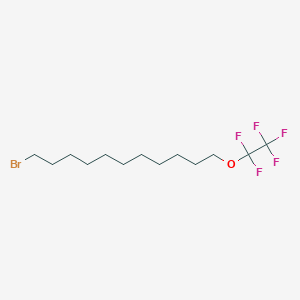
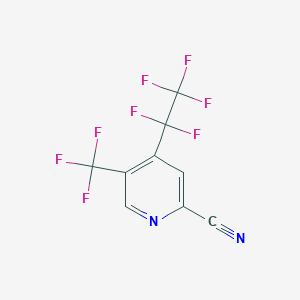
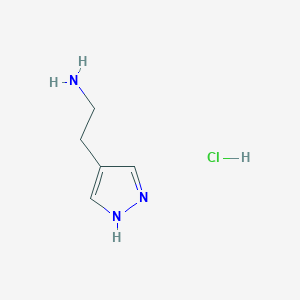
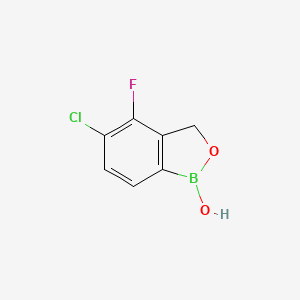
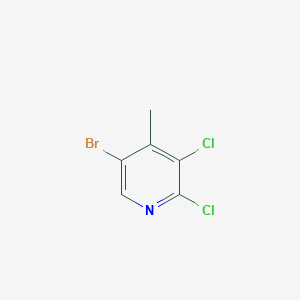
![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)
![Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate](/img/structure/B3225243.png)
